![molecular formula C16H21NO6S B2680827 Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate CAS No. 219851-87-3](/img/structure/B2680827.png)
Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate
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Overview
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect amine functional groups during chemical reactions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc group is typically introduced by reacting the amine-substrate with di-tert-butyl dicarbonate under basic conditions . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound with a Boc group would include a tert-butyl group (C(CH3)3) attached to an oxygen atom, which is connected to a carbonyl group (C=O). The carbonyl group is then attached to the nitrogen atom of the amine group in the molecule .Chemical Reactions Analysis
The most common reaction involving the Boc group is its removal or deprotection. This is typically done using trifluoroacetic acid (TFA), which requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .Scientific Research Applications
Polymer Stabilization
Methyl 2-(N-(tert-butoxycarbonyl)-4-Methylphenylsulfonamido)acrylate has been found effective as a thermal stabilizer for butadiene polymers. It employs a bifunctional mechanism involving polymer radical trapping by the acrylate group and subsequent hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups. This results in stable phenoxyl radicals under an oxygen-free atmosphere (Yachigo et al., 1988).
Atom Transfer Radical Polymerization (ATRP)
This compound has been utilized in Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate. ATRP facilitates controlled polymerizations, leading to low molecular weight polymers with narrow distributions. These polymers can be subsequently transformed into poly(acrylic acid) via hydrolysis (Davis and Matyjaszewski, 2000).
Preparation of Functional Polyacrylates and Methacrylates
The polymerization by ATRP of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl (TBDMS) or tert-butoxycarbonyl (BOC) has been explored. This approach has achieved high control over molecular weight and polydispersity, resulting in well-defined block copolymers with amphiphilic properties after deprotection of the protective groups (Yin, Habicher, & Voit, 2005).
Antioxidant Properties
Research has identified the antioxidant properties of derivatives of methyl 2-(N-(tert-butoxycarbonyl)-4-Methylphenylsulfonamido)acrylate. The compound's structure indicates a strained relationship between ortho tert-butyl substituents and the phenolic OH group, which nonetheless participates in intermolecular hydrogen bonding, contributing to its antioxidant activity (Li, Wang, Chen, & Liu, 2014).
Synthesis and Polymerization Behavior
Studies have also focused on synthesizing and understanding the polymerization behavior of similar acrylates. For example, methyl 2-[2,2,2-tris(alkoxycarbonyl)ethyl]acrylates were synthesized and their homopolymerization and copolymerization behaviors were investigated. This research provides insights into the steric effects and reactivity of these compounds (Yamada, Kobatake, & Konosu, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-11-7-9-13(10-8-11)24(20,21)17(12(2)14(18)22-6)15(19)23-16(3,4)5/h7-10H,2H2,1,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBLEDYODQIESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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